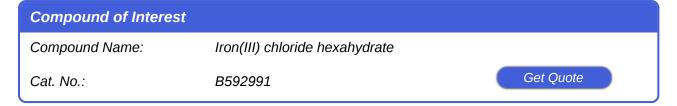


# physicochemical properties of Iron(III) chloride hexahydrate for catalysis

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An In-depth Technical Guide to the Physicochemical Properties of **Iron(III)** Chloride **Hexahydrate** for Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **iron(III) chloride hexahydrate** (FeCl<sub>3</sub>·6H<sub>2</sub>O) and its applications as a versatile and efficient catalyst in organic synthesis. Its low cost, ready availability, and potent catalytic activity make it an important tool in both academic research and industrial processes.[1][2]

## **Core Physicochemical Properties**

**Iron(III) chloride hexahydrate** is a yellow-brown, crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air.[3][4] Its catalytic activity is primarily derived from its strong Lewis acidic nature.[5][6][7] The central iron(III) ion acts as an electron pair acceptor, enabling it to activate a wide range of substrates in organic transformations.[7] In aqueous solutions, it hydrolyzes to form a strongly acidic solution.[8][9]

## **Quantitative Data Summary**

A summary of the key physicochemical properties of **iron(III)** chloride hexahydrate is presented below for easy reference.

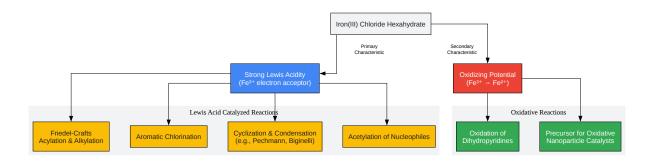


Property	Value
Chemical Formula	Cl <sub>3</sub> FeH <sub>12</sub> O <sub>6</sub> or FeCl <sub>3</sub> ·6H <sub>2</sub> O
Molecular Weight	270.3 g/mol [3]
Appearance	Yellow-brown crystalline lumps or solid[3][5]
Melting Point	37 °C[3][5]
Boiling Point	280-285 °C (decomposes)[3][5]
Density	1.82 g/cm <sup>3</sup> [3][5]
Solubility in Water	920 g/L (at 20 °C)[3][4]
Other Solubilities	Readily soluble in alcohols, ketones, ethers, acetone, and other polar/donor solvents.[5][10] Sparingly soluble in non-polar solvents like benzene and hexane.[10]
pH of Aqueous Solution	1.8 (10 g/L solution at 25 °C)[3]
Vapor Pressure	1 mm Hg (at 194 °C)[3][4]
Crystal Structure	Monoclinic, with the iron center featuring an octahedral trans-[FeCl <sub>2</sub> (H <sub>2</sub> O) <sub>4</sub> ] <sup>+</sup> complex[10]

## **Catalytic Principles and Applications**

The catalytic utility of  $FeCl_3 \cdot 6H_2O$  stems from two primary chemical characteristics: its strong Lewis acidity and its oxidizing potential. These properties enable it to catalyze a wide array of important organic reactions.





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Logical relationship between the core properties of FeCl<sub>3</sub>·6H<sub>2</sub>O and its catalytic applications.

#### Key applications include:

- Friedel-Crafts Reactions: It is a cornerstone catalyst for Friedel-Crafts acylation and alkylation, essential for forming carbon-carbon bonds in aromatic systems.[3][5][7]
- Chlorination of Aromatics: It serves as an effective catalyst for the electrophilic chlorination of aromatic compounds.[3]
- Condensation Reactions: FeCl₃·6H₂O catalyzes multi-component reactions like the Biginelli reaction to form dihydropyrimidinones and the Pechmann condensation for the synthesis of coumarins.[1][2]
- Protection Group Chemistry: It is highly efficient for the acetylation of alcohols, phenols, amines, and thiols, a common protection strategy in multi-step synthesis.[11][12][13]



 Oxidations: It can be employed as an oxidant, for example, in the conversion of 1,4dihydropyridines to their corresponding pyridine derivatives.[3]

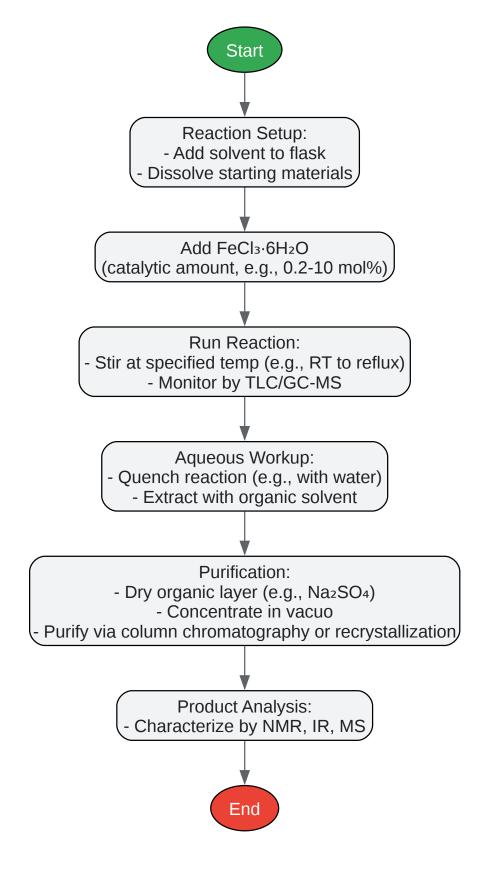
## **Experimental Protocols**

The following sections provide detailed methodologies for representative catalytic experiments using **iron(III)** chloride hexahydrate.

## **General Experimental Workflow**

A typical workflow for a reaction catalyzed by FeCl<sub>3</sub>·6H<sub>2</sub>O involves the dissolution of reactants, addition of the catalyst, monitoring the reaction, and subsequent workup and purification.





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A general experimental workflow for a synthesis using an **iron(III) chloride hexahydrate** catalyst.

## **Protocol 1: Acetylation of a Primary Alcohol**

This protocol describes a solvent-free, eco-efficient method for the acetylation of a generic primary alcohol using acetic anhydride, catalyzed by FeCl<sub>3</sub>·6H<sub>2</sub>O.[12][13]

#### Materials:

- Primary alcohol (e.g., benzyl alcohol)
- Acetic anhydride (Ac<sub>2</sub>O)
- Iron(III) chloride hexahydrate (FeCl<sub>3</sub>·6H<sub>2</sub>O)
- · Round-bottom flask with magnetic stirrer
- · Drying tube
- Standard workup and purification equipment

#### Procedure:

- To a clean, dry round-bottom flask, add the primary alcohol (1.0 equiv).
- Add acetic anhydride (1.2 equiv.) to the flask.
- Add a catalytic amount of iron(III) chloride hexahydrate (0.2 mol %) to the mixture.
- Seal the flask and stir the mixture vigorously at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically rapid).
- Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).



- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetylated product.
- Purification is often not necessary due to the high efficiency, but the product can be further purified by column chromatography if required.[12]

## **Protocol 2: Pechmann Condensation for Coumarin Synthesis**

This protocol details the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and an acetoacetate ester, a reaction efficiently catalyzed by FeCl<sub>3</sub>·6H<sub>2</sub>O.[2]

#### Materials:

- Resorcinol
- Ethyl acetoacetate or Methyl acetoacetate
- Iron(III) chloride hexahydrate (FeCl<sub>3</sub>·6H<sub>2</sub>O)
- Toluene
- Reaction flask with reflux condenser and heating mantle

#### Procedure:

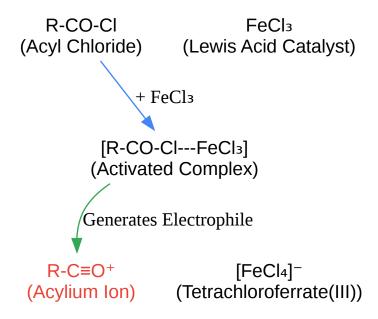
- In a round-bottom flask, combine resorcinol (1.0 equiv., e.g., 3 mmol) and the β-keto ester (1.0 equiv., e.g., 3 mmol).
- Add the solvent (e.g., 10 mL of toluene).
- Add iron(III) chloride hexahydrate (10 mol %) to the mixture.
- Equip the flask with a reflux condenser and heat the mixture to reflux.
- Maintain the reflux with stirring for the required time (e.g., 4.5-16 hours), monitoring the reaction by TLC.[2]



- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure.
- The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water) or by column chromatography on silica gel to afford the pure coumarin product.[2]

## **Catalytic Mechanism: Lewis Acid Activation**

The catalytic cycle typically begins with the activation of a substrate by the Lewis acidic iron center. In a Friedel-Crafts acylation, for example, the iron(III) chloride coordinates to the acyl halide, polarizing the carbonyl group and facilitating the formation of a highly electrophilic acylium ion intermediate.



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Simplified mechanism of acyl halide activation by FeCl<sub>3</sub> to form a reactive acylium ion.

This activation dramatically increases the electrophilicity of the acyl group, allowing it to be attacked by a nucleophile, such as an aromatic ring, to form the desired product. The catalyst is then regenerated to continue the cycle.



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